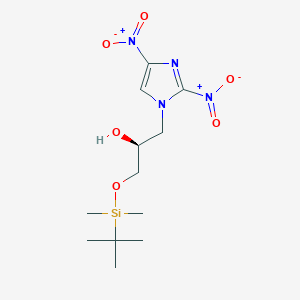
4-Quinazolinamine, N-(2-fluoro-4-methoxyphenyl)-N,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, as well as a dimethylamino group on the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methoxyaniline and 2,4-dimethylquinazoline.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. A base such as potassium carbonate or sodium hydride is used to deprotonate the amine group, facilitating the nucleophilic attack on the quinazoline core.
Catalysts: A palladium catalyst may be used to enhance the reaction rate and yield.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the quinazoline core.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired therapeutic effect. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine
- N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine analogs
- Quinazoline derivatives with different substituents
Uniqueness
N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its biological activity and pharmacokinetic properties. The combination of these functional groups with the quinazoline core makes it a promising candidate for further research and development.
Properties
CAS No. |
827031-33-4 |
|---|---|
Molecular Formula |
C17H16FN3O |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
N-(2-fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C17H16FN3O/c1-11-19-15-7-5-4-6-13(15)17(20-11)21(2)16-9-8-12(22-3)10-14(16)18/h4-10H,1-3H3 |
InChI Key |
QROOVQPEUDNKIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=C(C=C(C=C3)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)
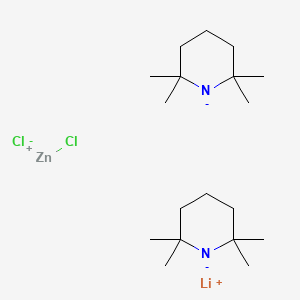

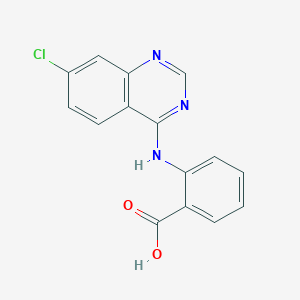
![(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11832199.png)

![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11832216.png)


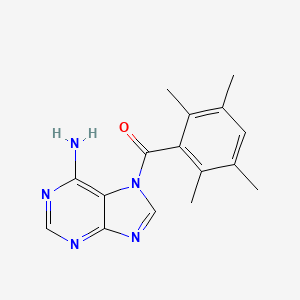
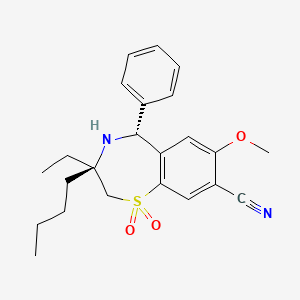
![N-{[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11832255.png)
